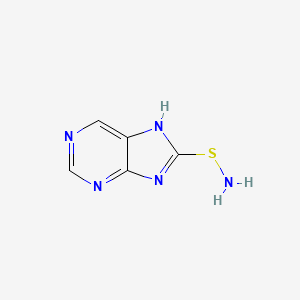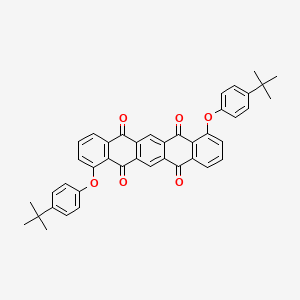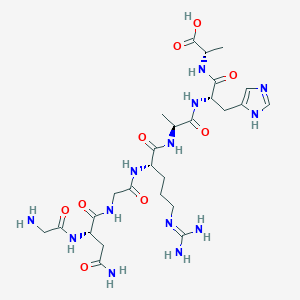
S-7H-Purin-8-yl-(thiohydroxylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-7H-Purin-8-yl-(thiohydroxylamine): is a chemical compound with the molecular formula C5H5N5S and a molecular weight of 167.19 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
The synthesis of S-7H-Purin-8-yl-(thiohydroxylamine) involves several steps. One common method includes the reaction of purine derivatives with thiohydroxylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
S-7H-Purin-8-yl-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
S-7H-Purin-8-yl-(thiohydroxylamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which S-7H-Purin-8-yl-(thiohydroxylamine) exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
S-7H-Purin-8-yl-(thiohydroxylamine) can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as a chemotherapy agent.
Azathioprine: An immunosuppressive drug.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
What sets S-7H-Purin-8-yl-(thiohydroxylamine) apart is its unique thiohydroxylamine group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
887589-76-6 |
|---|---|
Fórmula molecular |
C5H5N5S |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
S-(7H-purin-8-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H5N5S/c6-11-5-9-3-1-7-2-8-4(3)10-5/h1-2H,6H2,(H,7,8,9,10) |
Clave InChI |
KTUHBEAQDPCSLP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=C(N2)SN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)


![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)


![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

